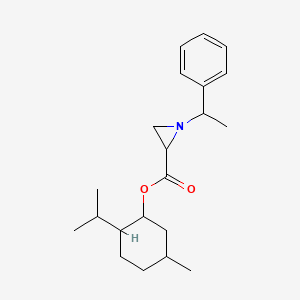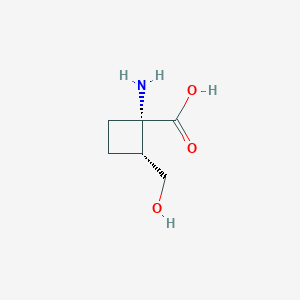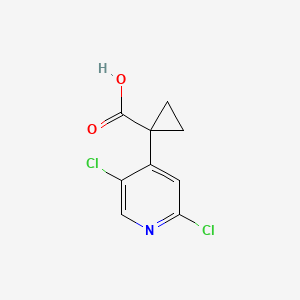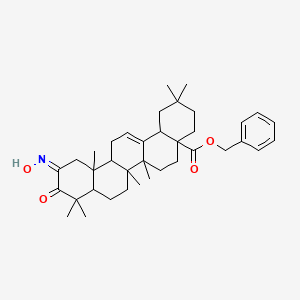
(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline. This reaction is followed by selective cleavage at the N-O bond, leading to the target molecule .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Mecanismo De Acción
The mechanism of action of (2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of key enzymes involved in metabolic processes. Its stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chiral amino acid derivatives and esters, such as (2R,5R)-2-Amino-5-hydroxyhexanoic acid and its esters. These compounds share structural similarities but differ in their stereochemistry and reactivity.
Uniqueness
(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer advantages in terms of selectivity and efficacy compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H20ClNO5 |
|---|---|
Peso molecular |
269.72 g/mol |
Nombre IUPAC |
diethyl 2-amino-5-hydroxyhexanedioate;hydrochloride |
InChI |
InChI=1S/C10H19NO5.ClH/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2;/h7-8,12H,3-6,11H2,1-2H3;1H |
Clave InChI |
RIQLAPJLRUDFLG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC(C(=O)OCC)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B12281749.png)



![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)
![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12281765.png)

